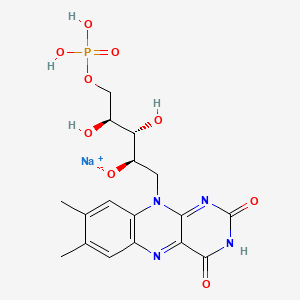
Riboflavin 5'-(dihydrogen phosphate), monosodium salt
Overview
Description
Riboflavin 5'-(dihydrogen phosphate), monosodium salt is a useful research compound. Its molecular formula is C17H20N4NaO9P and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Riboflavin 5'-(dihydrogen phosphate), monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Riboflavin 5'-(dihydrogen phosphate), monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Animal Feed Additive : It is considered safe for use as an additive in animal feed and is effective in covering animals' requirements for vitamin B2 when administered via water or feed (Bampidis et al., 2018); (Bampidis et al., 2022).
Photodecomposition of Uric Acid : In vitro studies have shown that riboflavin 5'-phosphate monosodium salt enhances the photodecomposition of uric acid, particularly in hyperuricemic human plasma (Newburger et al., 1977).
Therapeutic Applications : Highly purified riboflavin 5′-sodium phosphate has shown therapeutic effects in mice for cases of endotoxin- and exotoxin-induced shock and bacterial infections (Toyosawa et al., 2004).
Inhibition of Mutagenicity : Riboflavin 5'-phosphate (FMN) can inhibit the mutagenicity of certain carcinogenic metabolites like benzo[a]pyrene diol epoxide, suggesting a protective role against carcinogenesis (Wood et al., 1982).
Biosynthesis and Molecular Studies : Several studies have focused on the biosynthesis of riboflavin and related compounds, elucidating the molecular mechanisms and potential applications in various fields including plant physiology and pharmacology (Fischer & Bacher, 2008); (Buchholcz et al., 2015).
Hydrothermal Synthesis in Biomaterials : Riboflavin-5′-phosphate monosodium salt has been used as a phosphorus source in the hydrothermal synthesis of hydroxyapatite nanorods and nanowires, showing potential for applications in protein adsorption and biomaterials (Zhao et al., 2013).
properties
IUPAC Name |
sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQDWWEOPFEGH-LQDWTQKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 5'-(dihydrogen phosphate), monosodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine](/img/structure/B8023343.png)






![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B8023387.png)
![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)



